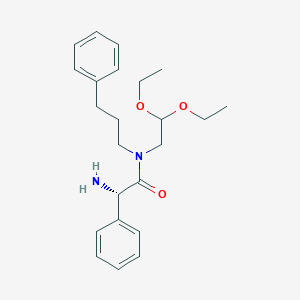
(S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide is a chiral compound with potential applications in various fields of scientific research. Its unique structure, which includes both amino and phenyl groups, makes it an interesting subject for study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-phenylacetic acid with 3-phenylpropylamine to form an amide intermediate. This intermediate is then reacted with 2,2-diethoxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the amino or phenyl groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amino and phenyl groups. It may also serve as a model compound for studying the behavior of similar molecules in biological systems.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide: The enantiomer of the compound, which may have different biological activities.
2-Amino-N-(2,2-diethoxyethyl)-2-phenylacetamide: A similar compound lacking the 3-phenylpropyl group, which may affect its reactivity and interactions.
N-(2,2-diethoxyethyl)-2-phenylacetamide: Another related compound with different substituents, leading to variations in its chemical properties.
Uniqueness
(S)-2-Amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide is unique due to its specific combination of functional groups and chiral center
Properties
Molecular Formula |
C23H32N2O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-2-phenyl-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H32N2O3/c1-3-27-21(28-4-2)18-25(17-11-14-19-12-7-5-8-13-19)23(26)22(24)20-15-9-6-10-16-20/h5-10,12-13,15-16,21-22H,3-4,11,14,17-18,24H2,1-2H3/t22-/m0/s1 |
InChI Key |
NLKMVUPYHRRDSY-QFIPXVFZSA-N |
Isomeric SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)[C@H](C2=CC=CC=C2)N)OCC |
Canonical SMILES |
CCOC(CN(CCCC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


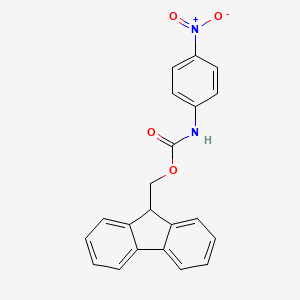
![(5S,6S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-6-ol](/img/structure/B13138343.png)
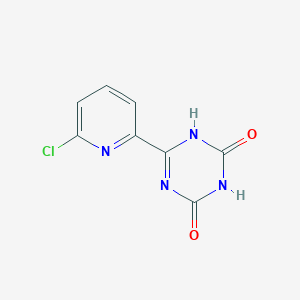
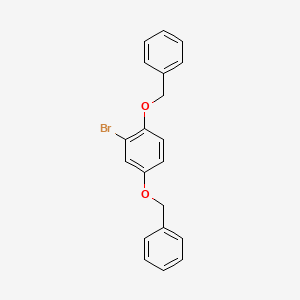
![[3,4'-Bipyridin]-5-amine, N-[(4-chloro-3-fluorophenyl)methyl]-](/img/structure/B13138366.png)
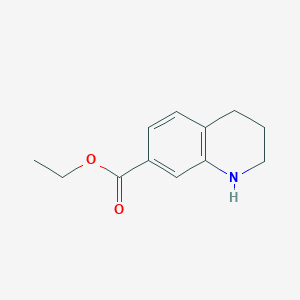
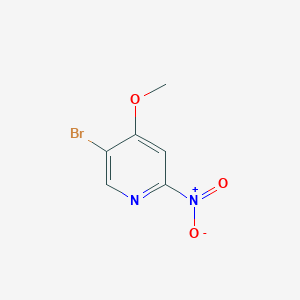
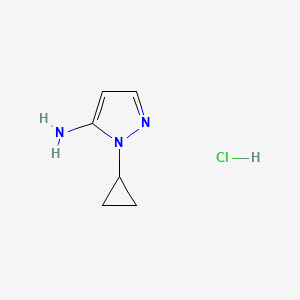
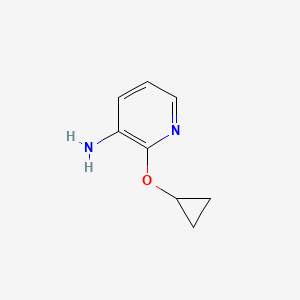
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)
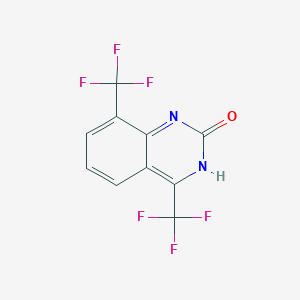
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
